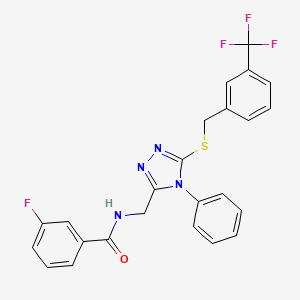

3-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C24H18F4N4OS and its molecular weight is 486.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 3-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS No. 391899-69-7) is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and applications in various fields such as pharmacology and medicinal chemistry.

Molecular Characteristics

- Molecular Formula: C24H18F4N4OS

- Molecular Weight: 486.5 g/mol

- CAS Number: 391899-69-7

Structural Representation

The structure of the compound includes a triazole ring, a benzamide moiety, and a trifluoromethyl group, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds containing triazole rings often exhibit significant activity against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds. For instance, triazole derivatives have shown promising results in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may exhibit similar activities due to structural similarities with other known anticancer agents.

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the SAR of triazole derivatives highlighted that modifications on the phenyl and thiazole rings significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain cancer cell lines. For example:

| Compound | IC50 (µM) | Activity Description |

|---|---|---|

| Compound A | 0.4 | Highly active against cancer cells |

| Compound B | 1.8 | Moderate activity |

| Compound C | 2.9 | Lower activity |

This data suggests that the structural components of this compound may confer similar or enhanced biological activities compared to these reference compounds.

Antimicrobial Properties

In addition to anticancer effects, triazole derivatives have been studied for their antimicrobial properties. The compound may demonstrate efficacy against various bacterial strains, potentially serving as a lead compound for antibiotic development.

In Vivo Studies

Recent research has indicated that compounds with similar structures exhibit significant in vivo antitumor effects in animal models. For instance, a study showed that a related benzamide derivative significantly reduced tumor size in xenograft models when administered at specific dosages.

Clinical Implications

The potential clinical implications of this compound are vast. Its ability to target multiple pathways involved in tumor growth positions it as a candidate for further development in cancer therapy.

Scientific Research Applications

Typical Synthetic Route:

- Preparation of Triazole Ring :

- React thiosemicarbazide with appropriate aldehydes or ketones under acidic or basic conditions to form the triazole.

- Introduction of Fluorine and Benzyl Groups :

- Use fluorinating agents to introduce the fluorine atom into the benzene ring.

- Attach the trifluoromethylbenzyl group through nucleophilic substitution reactions.

Biological Activities

Numerous studies have investigated the biological activities of similar triazole derivatives, indicating that they possess a range of pharmacological properties.

Antimicrobial Activity

Triazole derivatives are often evaluated for their antimicrobial properties. For instance, compounds containing the triazole ring have shown significant antibacterial and antifungal activities. In one study, derivatives similar to our compound exhibited promising results against various bacterial strains and fungi, suggesting potential as antimicrobial agents .

Anticancer Activity

Research has highlighted the anticancer potential of triazole-containing compounds. A study demonstrated that certain triazole derivatives could inhibit cell proliferation in cancer cell lines, indicating their potential as anticancer drugs . The mechanism often involves interference with DNA synthesis and cell cycle regulation.

Case Studies

- Antimicrobial Screening : A series of 1H-1,2,4-triazole derivatives were synthesized and screened for antimicrobial activity. Compounds with similar structural features to 3-fluoro-N-((4-phenyl-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide showed significant antibacterial effects against Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In vitro studies conducted by the National Cancer Institute revealed that triazole derivatives can significantly inhibit tumor cell growth across multiple cancer types. The presence of trifluoromethyl groups was correlated with enhanced potency against specific cancer cell lines .

Properties

IUPAC Name |

3-fluoro-N-[[4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18F4N4OS/c25-19-9-5-7-17(13-19)22(33)29-14-21-30-31-23(32(21)20-10-2-1-3-11-20)34-15-16-6-4-8-18(12-16)24(26,27)28/h1-13H,14-15H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNMHNILYKURAQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)CNC(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18F4N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.